

Thermodynamic Properties of Leucylalanine: An In-depth Technical Guide

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Compound of Interest

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the dipeptide **Leucylalanine**. While direct experimental thermodynamic data for **Leucylalanine** is not extensively available in publicly accessible literature, this document compiles essential information on its constituent amino acids, L-leucine and L-alanine, as a foundational reference. Furthermore, it details the established experimental protocols for determining the thermodynamic parameters of dipeptides, including Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC). A significant focus is placed on the biological context of **Leucylalanine**'s components, with a detailed visualization of the leucine-activated mTOR signaling pathway, a critical regulator of cell growth and protein synthesis. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological insights necessary for the study and application of **Leucylalanine** and related dipeptides.

Introduction

Leucylalanine (Leu-Ala) is a dipeptide composed of L-leucine and L-alanine, two fundamental proteinogenic amino acids.^[1] As a component of proteins and a potential bioactive molecule, understanding its thermodynamic properties is crucial for a variety of applications, including drug formulation, peptide synthesis, and comprehending its stability and interactions in

biological systems. Thermodynamic parameters such as heat capacity, enthalpy, entropy, and Gibbs free energy govern the folding, stability, and binding interactions of peptides.

This guide summarizes the available thermodynamic data for the constituent amino acids of **Leucylalanine** and provides detailed experimental protocols for the determination of these properties in dipeptides. Additionally, it explores the significant role of leucine in cellular signaling, providing a visual representation of the mTOR pathway.

Thermodynamic Data

While a comprehensive experimental dataset for the thermodynamic properties of **Leucylalanine** is not readily available in the literature, the properties of its constituent amino acids, L-leucine and L-alanine, are well-documented. This information provides a valuable baseline for estimating and understanding the behavior of the dipeptide.

Thermodynamic Properties of L-Leucine

L-leucine is a branched-chain amino acid with a hydrophobic isobutyl side chain. Its thermodynamic properties have been determined through various calorimetric techniques.

Property	Value	Units	Method	Reference
Standard Enthalpy of Formation (solid, 298.15 K)	-637.3 ± 0.8	kJ/mol	Combustion Calorimetry	[2]
Standard Molar Entropy (solid, 298.15 K)	202.8	J/mol·K	Adiabatic Calorimetry	[2]
Constant Pressure Heat Capacity (solid, 298.15 K)	200.7	J/mol·K	DSC/Tian–Calvet Calorimetry	[3]
Solubility in Water (298.15 K)	24.26	g/L	Gravimetric	[4]

Thermodynamic Properties of L-Alanine

L-alanine is the second simplest proteinogenic amino acid, with a methyl group as its side chain. Its thermodynamic properties are extensively studied.

Property	Value	Units	Method	Reference
Standard Enthalpy of Formation (solid, 298.15 K)	-560 ± 1.7	kJ/mol	Combustion Calorimetry	[5]
Standard Molar Entropy (solid, 1 bar, 298.15 K)	129.21	J/mol·K	Adiabatic Calorimetry	[5]
Constant Pressure Heat Capacity (solid, 298 K)	115	J/mol·K	Calorimetry	[5]
Solubility in Water (298.15 K)	166.5	g/L	Gravimetric	[6]

Representative Thermodynamic Properties of a Similar Dipeptide: Glycyl-L-Alanine

To provide context for the expected thermodynamic values of a dipeptide, the following table presents data for Glycyl-L-Alanine, a structurally similar small peptide. These values were determined using Fast Scanning Calorimetry (FSC) and are used in solubility predictions.

Property	Value	Units	Method	Reference
Melting Temperature (T _m)	536.8 ± 3.4	K	FSC	[7]
Enthalpy of Fusion (ΔH _{fus})	42.1 ± 1.2	kJ/mol	FSC	[7]
Heat Capacity Difference (liquid-solid at T _m)	134.4	J/mol·K	FSC	[7]

Experimental Protocols

The determination of the thermodynamic properties of dipeptides like **Leucylalanine** requires precise calorimetric measurements. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

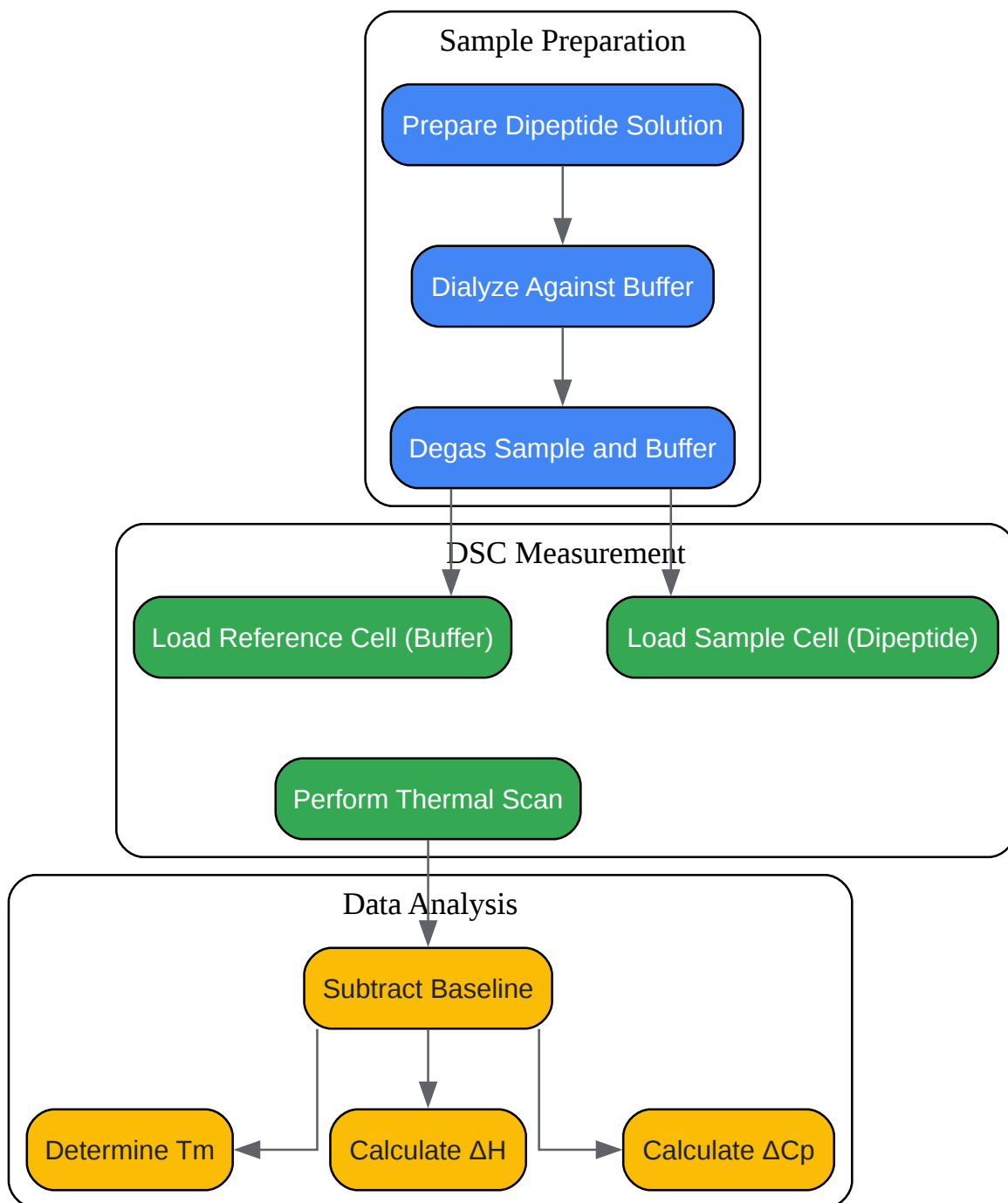
DSC is a powerful technique for studying the thermal stability of peptides by measuring the heat flow associated with temperature-induced conformational changes.[8][9]

Objective: To determine the melting temperature (T_m), enthalpy of unfolding (ΔH), and heat capacity change (ΔC_p) of a dipeptide.

Methodology:

- Sample Preparation:
 - Prepare a solution of the dipeptide (e.g., **Leucylalanine**) at a known concentration (typically 1-2 mg/mL) in a well-defined buffer.[10]
 - Dialyze the sample extensively against the same buffer to ensure a precise match between the sample and reference solutions.[10]

- Degas both the sample and the reference buffer for several minutes under a gentle vacuum to prevent bubble formation during the scan.[\[10\]](#)
- Instrument Setup:
 - Thoroughly clean the DSC sample and reference cells with detergent and water as per the manufacturer's instructions.[\[10\]](#)
 - Load the reference cell with the dialysis buffer.
 - Load the sample cell with the dipeptide solution.
- Data Acquisition:
 - Perform a baseline scan with buffer in both cells over the desired temperature range (e.g., 20-100 °C) at a specified scan rate (e.g., 60 °C/hr).[\[10\]](#)
 - After cooling, replace the buffer in the sample cell with the dipeptide solution and perform an identical scan.
 - To check for reversibility, a second scan of the same sample can be performed after cooling from the first scan.[\[8\]](#)
- Data Analysis:
 - Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve of the dipeptide.[\[10\]](#)
 - The melting temperature (T_m) is the temperature at the peak of the transition.[\[11\]](#)
 - The calorimetric enthalpy of unfolding (ΔH_{cal}) is determined by integrating the area under the transition peak.[\[11\]](#)
 - The change in heat capacity (ΔC_p) is the difference in the heat capacity between the post- and pre-transition baselines.[\[11\]](#)



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Caption: Workflow for DSC analysis of dipeptide thermal stability.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

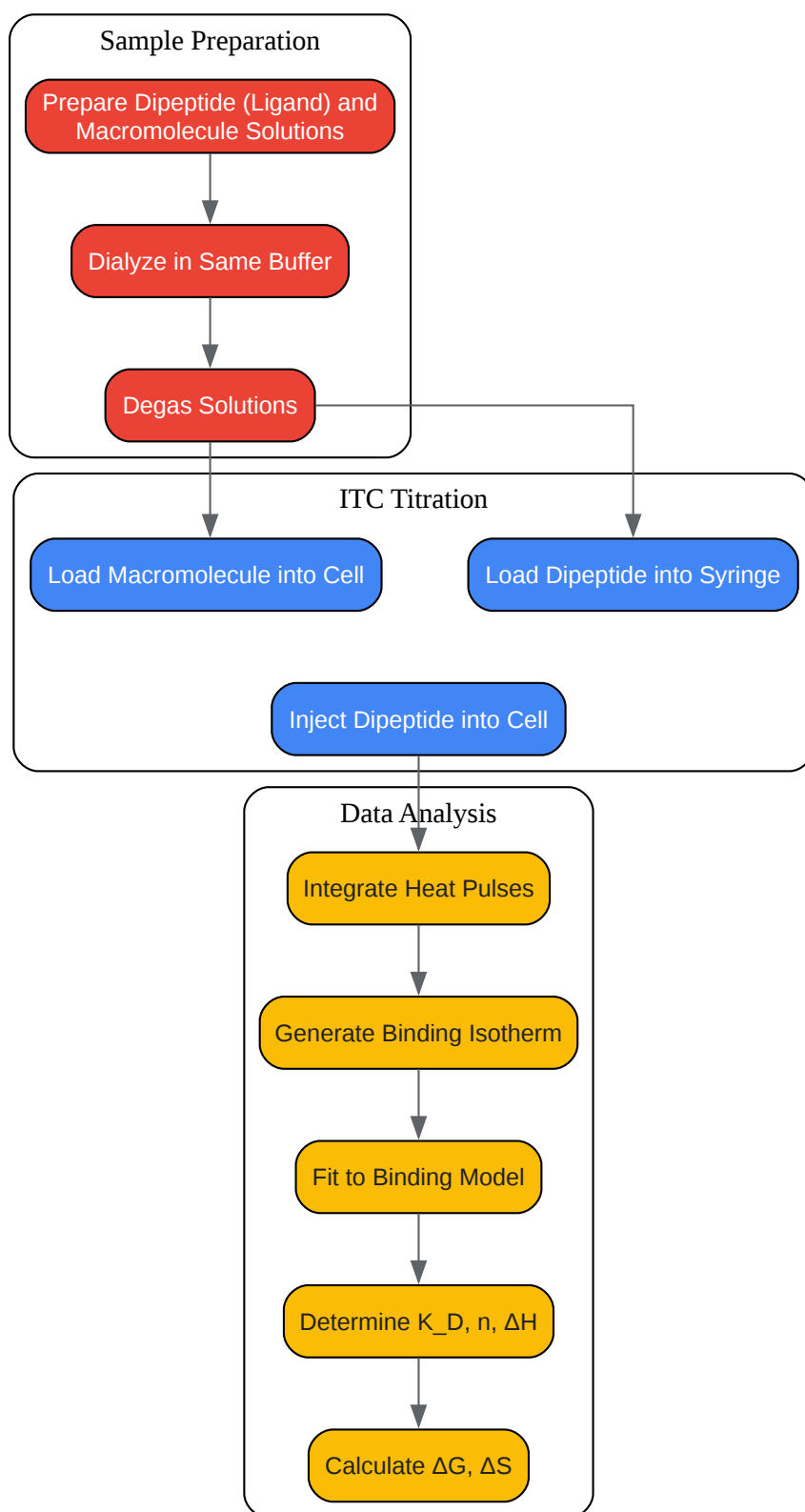
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[\[12\]](#)[\[13\]](#)

Objective: To characterize the thermodynamics of the interaction between a dipeptide and a target molecule (e.g., a receptor or metal ion).

Methodology:

- **Sample Preparation:**
 - Prepare solutions of the dipeptide (ligand) and the target molecule (macromolecule) in the same, extensively dialyzed buffer to minimize heats of dilution.[\[14\]](#)
 - The concentration of the macromolecule in the sample cell should be approximately 10-100 times the expected KD. The ligand concentration in the syringe should be 10-20 times that of the macromolecule.[\[12\]](#)
 - Degas both solutions thoroughly.
- **Instrument Setup:**
 - Fill the reference cell with deionized water or buffer.
 - Fill the sample cell with the macromolecule solution.
 - Fill the injection syringe with the dipeptide solution.
- **Data Acquisition:**
 - Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).
 - Perform a series of injections of the dipeptide into the sample cell. The initial small injection is typically discarded from the analysis.

- A control experiment titrating the dipeptide into the buffer alone is recommended to determine the heat of dilution.[\[15\]](#)
- Data Analysis:
 - The raw data is a series of heat-flow spikes corresponding to each injection.
 - Integrate the area of each peak to determine the heat change per injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to obtain K_D , n , and ΔH .
 - The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
 - $\Delta G = -RT * \ln(KA)$, where $KA = 1/KD$
 - $\Delta G = \Delta H - T\Delta S$



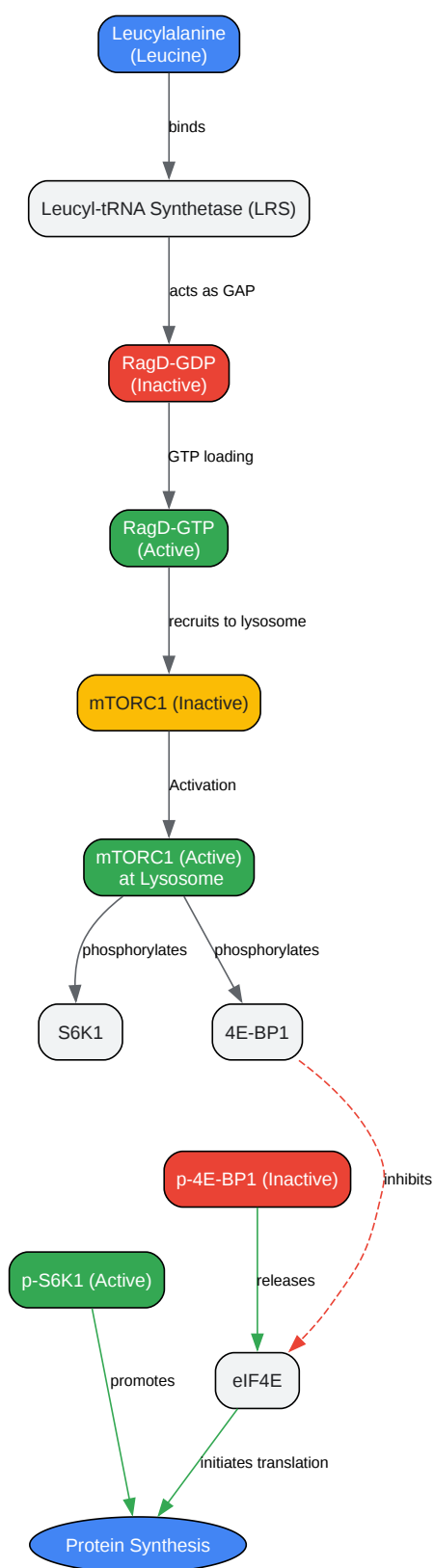
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Caption: Workflow for ITC analysis of dipeptide-macromolecule binding.

Biological Significance: Leucine and mTOR Signaling

The leucine component of **Leucylalanine** is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and cellular energy status.

The following diagram illustrates the key steps in the leucine-mediated activation of mTORC1 (mTOR Complex 1):



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Caption: Leucine-activated mTORC1 signaling pathway leading to protein synthesis.

Conclusion

This technical guide has provided a foundational understanding of the thermodynamic properties of **Leucylalanine** by examining its constituent amino acids and outlining the key experimental methodologies for dipeptide analysis. The detailed protocols for DSC and ITC offer practical guidance for researchers seeking to characterize the thermal stability and binding interactions of **Leucylalanine** and related molecules. Furthermore, the visualization of the leucine-activated mTOR signaling pathway highlights the significant biological context in which **Leucylalanine**'s components function. While direct and comprehensive thermodynamic data for **Leucylalanine** remains a gap in the current literature, this guide serves as a valuable resource for initiating and informing future research in this area, with broad implications for drug development, biochemistry, and materials science. Further experimental investigation is warranted to fully elucidate the thermodynamic profile of this and other dipeptides.

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